molecular formula C6H11NO2 B2716762 (s)-2-Aminohex-5-enoic acid CAS No. 90989-12-1

(s)-2-Aminohex-5-enoic acid

Cat. No. B2716762
CAS RN: 90989-12-1
M. Wt: 129.159
InChI Key: NPSWHDAHNWWMEG-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

-2-Aminohex-5-enoic acid, commonly known as Glutamate, is an amino acid that is widely used in the human body and is the most abundant excitatory neurotransmitter in the central nervous system. Glutamate plays a key role in the regulation of neuronal excitability and synaptic plasticity, which is essential for learning and memory processes. It is involved in a variety of physiological processes including energy metabolism, cell signaling, and neurotransmission. Glutamate is also a vital component of the glutamate-glutamine cycle, which is responsible for the homeostasis of the brain and other organs.

Scientific Research Applications

Enzyme Inhibition and Mechanistic Insights

One notable application of (S)-2-Aminohex-5-enoic acid is in the study of enzyme inhibition, specifically targeting the L-ornithine:2-oxoacid aminotransferase enzyme. Research has demonstrated that while closely related analogs, such as 4-aminohex-5-ynoic acid and gabaculine, act as enzyme-activated irreversible inhibitors of omega-aminotransferases, (S)-2-Aminohex-5-enoic acid does not inhibit ornithine aminotransferase. This contrast offers valuable insights into the enzyme’s specificity and mechanism of action (Jung & Seiler, 1978).

Synthesis and Chemical Properties

(S)-2-Aminohex-5-enoic acid has been a subject of chemical synthesis studies, where methods for its efficient and enantioselective synthesis have been developed. For instance, an effective synthesis from L-glutamic acid highlights its chemical versatility and potential for broader applications (Kwon, Keusenkothen, & Smith, 1992).

Biosynthesis and Natural Occurrence

In botanical studies, (S)-2-Aminohex-5-enoic acid has been identified in plants like Aesculus californica. Investigations into its biosynthesis, involving isoleucine as a precursor, contribute to our understanding of amino acid diversity in nature and their roles in plant physiology (Fowden & Mazelis, 1971).

Biochemical and Pharmacological Research

This compound also features in pharmacological research, particularly in exploring its properties as a GABAA receptor agonist and GABAB receptor antagonist. This dual activity presents a potential pathway for developing new pharmacological agents, especially in the field of neuroscience (Dickenson, Allan, Ong, & Johnston, 1988).

properties

IUPAC Name

(2S)-2-aminohex-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSWHDAHNWWMEG-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-2-Aminohex-5-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.